(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidinone core, a benzylidene group, and functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
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Condensation Reaction
Reagents: 2-hydroxy-5-methoxybenzaldehyde, thiosemicarbazide
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
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Cyclization Reaction
Reagents: Intermediate from the condensation reaction
Catalyst: Base such as sodium hydroxide or potassium carbonate
Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol, tetrahydrofuran; temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; solventacetone, dichloromethane; temperature0-25°C.
Major Products
Oxidation: Corresponding sulfone derivative.
Reduction: Benzyl-substituted thiazolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for drug development.
Medicine
In medicine, research has focused on its potential therapeutic effects. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease processes, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can bind to active sites of enzymes, inhibiting their activity. The benzylidene group can interact with receptor sites, modulating signal transduction pathways. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-hydroxy-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific positioning of the hydroxyl and methoxy groups on the benzylidene ring. This configuration can influence its reactivity and biological activity, potentially enhancing its effectiveness in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJUJHJJZCVXBL-UITAMQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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